Alanyltryptophan (Ala-Trp) is a bioactive dipeptide composed of L-alanine and L-tryptophan, widely utilized as a high-value reference standard and precursor in biochemical, pharmaceutical, and nutritional research. In procurement contexts, its value is driven by its well-characterized non-competitive inhibition of angiotensin-I converting enzyme (ACE), its potent radical scavenging capacity, and its specific interactions with proton-coupled peptide transporters [1]. Unlike complex protein hydrolysates, highly purified Ala-Trp provides a reproducible, quantifiable baseline for standardizing cardiovascular screening assays, oxidative stress models, and specialized electrophysiological studies[2].
Substituting Alanyltryptophan with free amino acid mixtures (Ala + Trp) or closely related dipeptides like Glycyltryptophan (Gly-Trp) or Tryptophylalanine (Trp-Ala) fundamentally alters assay performance and physicochemical stability. Sequence directionality is strictly non-interchangeable; for example, shifting the aromatic tryptophan to the N-terminus (Trp-Ala) completely reverses the electrophysiological response in peptide transporter models, switching the molecule from an inward-current inducer to a leak-current blocker [1]. Furthermore, N-terminal tryptophan peptides exhibit anomalous temperature-dependent fluorescence quenching, whereas the C-terminal tryptophan in Ala-Trp maintains stable emission across standard biological temperature gradients [2]. Consequently, substituting Ala-Trp with reverse-sequence or generic analogs introduces severe artifacts in both functional screening and photophysical assays.
In standardized in vitro enzymatic assays, Alanyltryptophan demonstrates significantly higher potency as an Angiotensin-I Converting Enzyme (ACE) inhibitor compared to closely related dipeptides. Quantitative analysis reveals that Ala-Trp achieves an IC50 of 10 μM, whereas Glycyltryptophan (Gly-Trp) requires a 3-fold higher concentration (IC50 = 30 μM) to achieve the same inhibitory effect [1].
| Evidence Dimension | ACE Inhibition (IC50) |
| Target Compound Data | Ala-Trp: 10 μM |
| Comparator Or Baseline | Gly-Trp: 30 μM |
| Quantified Difference | 3-fold higher inhibitory potency for Ala-Trp |
| Conditions | In vitro ACE inhibition assay |
Buyers developing antihypertensive functional foods or validating ACE-inhibitory screening models should prioritize Ala-Trp to ensure a higher, more reliable baseline potency.
Alanyltryptophan exhibits a superior Trolox equivalent antioxidant capacity (TEAC) when compared to other hydrophobic-tryptophan and tyrosine dipeptides. In standardized antioxidant screening, Ala-Trp yields a TEAC of 3.07 mmol TE/mmol peptide, substantially outperforming Leu-Trp (1.87 mmol TE/mmol) and Leu-Tyr (1.52 mmol TE/mmol) [1].
| Evidence Dimension | Trolox Equivalent Antioxidant Capacity (TEAC) |
| Target Compound Data | Ala-Trp: 3.07 mmol TE/mmol peptide |
| Comparator Or Baseline | Leu-Trp: 1.87 mmol TE/mmol peptide |
| Quantified Difference | 1.64-fold higher antioxidant capacity for Ala-Trp |
| Conditions | In vitro TEAC assay evaluating bioactive peptides |
For procurement in oxidative stress formulation testing, Ala-Trp delivers a significantly higher standardized antioxidant baseline than other common dipeptides.
The sequence directionality of Ala-Trp is critical for its function in proton-coupled peptide transporter assays. When evaluated in Xenopus oocytes expressing AtPTR1 and AtPTR5, Ala-Trp (aromatic residue at the C-terminus) successfully induces inward currents. Conversely, the reverse sequence Trp-Ala (aromatic residue at the N-terminus) fails to induce comparable inward currents and instead blocks leak currents[1].
| Evidence Dimension | Electrophysiological Response |
| Target Compound Data | Ala-Trp: Induces inward currents |
| Comparator Or Baseline | Trp-Ala: Blocks leak currents / lower inward current |
| Quantified Difference | Qualitative functional reversal based on sequence directionality |
| Conditions | Xenopus oocyte heterologous expression model for AtPTR1/AtPTR5 |
Researchers procuring substrates for peptide transporter electrophysiology must strictly select Ala-Trp to ensure active inward current generation, as the reverse sequence acts as an assay blocker.
Ala-Trp provides superior photophysical stability during temperature-variable assays compared to N-terminal tryptophan peptides. While N-Trp terminal peptides exhibit an anomalous increase in static emission intensity as temperatures rise from 10 °C to 40 °C, Ala-Trp (a C-Trp terminal peptide) maintains a stable fluorescence profile without this temperature-induced artifact [1].
| Evidence Dimension | Thermal Fluorescence Stability (10-40 °C) |
| Target Compound Data | Ala-Trp: Stable emission intensity |
| Comparator Or Baseline | N-Trp terminal peptides (e.g., Trp-Ala): Anomalous fluorescence quenching/increase |
| Quantified Difference | Elimination of temperature-induced baseline emission shifts |
| Conditions | Fluorescence emission tracking from 10 to 40 °C at neutral pH |
Ala-Trp is the superior choice for temperature-variable fluorescence assays because its C-terminal Trp prevents artifactual signal changes during thermal cycling.
Due to its validated high-potency ACE inhibition (IC50 = 10 μM), Ala-Trp is an ideal reference standard and active precursor for formulating and testing cardiovascular functional foods, outperforming closely related dipeptides like Gly-Trp in standardized enzymatic assays[1].
Because it lacks the anomalous thermal quenching observed in N-terminal Trp peptides, Ala-Trp is the preferred internal standard for photophysical studies and binding assays requiring stable fluorescence across a 10–40 °C temperature gradient [2].
Ala-Trp is specifically required for inducing inward currents in heterologous expression models (e.g., Xenopus oocytes) of proton-coupled peptide transporters (AtPTR1/5), making it an essential procurement item for transport mechanism studies where reverse-sequence analogs fail to trigger the required response [3].